molecular formula C15H18N2S B2946734 [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 497933-44-5

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B2946734
CAS RN: 497933-44-5
M. Wt: 258.38
InChI Key: KKWHZLLDUUVCAT-UHFFFAOYSA-N
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Description

“[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile” is a chemical compound with the CAS Number: 497933-44-5 . It has a molecular weight of 259.4 and its IUPAC name is 2-(4-(((3R,5R,7R)-Adamantan-1-yl)-1H-1λ3-thiazol-2-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N2S/c16-2-1-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12,18H,1,3-8H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 259.4 . The compound should be stored at a temperature of 28°C .

Advantages and Limitations for Lab Experiments

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for research purposes. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory settings. However, this compound also has some limitations. It is not water-soluble, making it difficult to use in experiments that require the compound to be dissolved in aqueous solutions. Additionally, this compound has a relatively low solubility in organic solvents, making it difficult to use in experiments that require the compound to be dissolved in organic solvents.

Future Directions

There are a number of potential future directions for further research on [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile. Further research could be conducted to better understand its mechanism of action and its potential biological activities. Additionally, further research could be conducted to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further research could be conducted to investigate the potential of this compound as a drug delivery system. Finally, further research could be conducted to investigate the potential of this compound as a tool for the detection of various biological molecules.

Synthesis Methods

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile can be synthesized via a multi-step reaction involving the reaction of adamantane with 2-chloro-3-methylthiophene followed by acetonitrile addition and subsequent cyclization. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is generally carried out at a temperature of 80°C for a period of four hours.

Scientific Research Applications

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile has been found to possess a wide range of biological activities, making it a promising candidate for use in a variety of scientific research applications. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial activities, making it a potential candidate for use in the development of new drugs and pharmaceuticals. Additionally, this compound has been shown to possess anti-cancer properties, making it a potential candidate for use in cancer research.

Safety and Hazards

For safety information and potential hazards associated with “[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile”, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c16-2-1-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWHZLLDUUVCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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